cyclic 3-Hydroxymelatonin
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Overview
Description
Cyclic 3-Hydroxymelatonin is a metabolite of melatonin, known for its potent antioxidant properties. It is more effective than melatonin in scavenging free radicals and suppressing oxidative reactions . This compound is a non-radical species and does not further propagate the radical chain reaction, making it a significant footprint product of the reaction between melatonin and hydroxyl radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclic 3-Hydroxymelatonin is synthesized through the interaction of melatonin with hydroxyl radicals. This reaction can be carried out in vitro using cell-free systems that generate hydroxyl radicals . The reaction typically involves incubating melatonin in the presence of hydroxyl radicals, leading to the formation of this compound as a footprint product .
Industrial Production Methods
This enzyme, a member of the 2-oxo-glutarate-dependent enzyme family, catalyzes the conversion of melatonin to this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclic 3-Hydroxymelatonin undergoes several types of chemical reactions, including:
Oxidation: It can react with hydroxyl radicals, leading to the formation of various oxidative products.
Reduction: The compound can also participate in reduction reactions, although specific details are less documented.
Substitution: this compound can undergo substitution reactions, particularly in the presence of reactive species.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydroxyl radicals and other reactive oxygen species. The reactions typically occur under oxidative stress conditions, which can be simulated in vitro using various chemical systems .
Major Products Formed
The major product formed from the reaction of melatonin with hydroxyl radicals is this compound itself. Other oxidative products may also be formed depending on the specific reaction conditions .
Scientific Research Applications
Cyclic 3-Hydroxymelatonin has several scientific research applications, including:
Chemistry: It is studied for its potent antioxidant properties and its ability to scavenge free radicals.
Biology: The compound is investigated for its role in plant growth and development.
Medicine: this compound is explored for its potential therapeutic applications in preventing oxidative stress-related diseases.
Mechanism of Action
Cyclic 3-Hydroxymelatonin exerts its effects primarily through its antioxidant activity. It scavenges free radicals, particularly hydroxyl radicals, and prevents the oxidative degradation of important biomolecules such as cytochrome C . The antioxidative mechanism of this compound is similar to that of vitamin C, rather than its precursor melatonin . This compound effectively prevents oxidative damage by neutralizing reactive oxygen species and maintaining cellular redox balance .
Comparison with Similar Compounds
Cyclic 3-Hydroxymelatonin is compared with other similar compounds, such as:
Melatonin: While melatonin is a well-known antioxidant, this compound is more potent in scavenging free radicals.
N1-Acetyl-5-methoxykynuramine (AMK): This melatonin metabolite also exhibits antioxidant properties, but this compound is more effective in certain oxidative conditions.
N1-Acetyl-N2-formyl-5-methoxykynuramine (AFMK): Another melatonin metabolite with antioxidant activity, but this compound has a higher reactivity towards certain radicals.
This compound stands out due to its higher potency and effectiveness in scavenging free radicals compared to its precursor melatonin and other related metabolites .
Properties
CAS No. |
220890-80-2 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-[(3aS,8bR)-8b-hydroxy-7-methoxy-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-yl]ethanone |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)15-6-5-13(17)10-7-9(18-2)3-4-11(10)14-12(13)15/h3-4,7,12,14,17H,5-6H2,1-2H3/t12-,13+/m0/s1 |
InChI Key |
VADOSKJWFKUPQF-QWHCGFSZSA-N |
Isomeric SMILES |
CC(=O)N1CC[C@@]2([C@H]1NC3=C2C=C(C=C3)OC)O |
Canonical SMILES |
CC(=O)N1CCC2(C1NC3=C2C=C(C=C3)OC)O |
Origin of Product |
United States |
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